Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a 2-oxo-2-phenylethyl substituent at the 6-position of the tetrahydropyridine ring. This compound belongs to a broader class of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including cytotoxic, antitubulin, and adenosine receptor modulatory effects . The 2-oxo-2-phenylethyl group introduces a ketone functionality that may influence both the compound’s physicochemical properties (e.g., solubility, hydrogen-bonding capacity) and its interactions with biological targets.
Properties
Molecular Formula |
C18H20N2O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-phenacyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-18(22)16-13-8-9-20(11-15(13)24-17(16)19)10-14(21)12-6-4-3-5-7-12/h3-7H,2,8-11,19H2,1H3 |
InChI Key |
LRAZAABAHQXGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with Phenacyl Bromide
Reacting the tetrahydrothienopyridine core with phenacyl bromide in the presence of a base (e.g., K2CO3) in DMF at 75–80°C could install the side chain. However, competing reactions at other positions necessitate regioselective conditions. Source demonstrates successful alkylation of naphthyridine derivatives using ethyl chloroacetate, suggesting that steric hindrance at position 6 may favor selective substitution.
Post-Cyclization Oxidation
An alternative approach involves introducing a 2-hydroxy-2-phenylethyl group via alkylation, followed by oxidation to the ketone. Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate (PCC) could effect this transformation. Source highlights the use of Smiles rearrangements to generate ketones from thioether precursors, offering a potential pathway.
Optimization and Purification
Reaction yields and purity depend heavily on optimization:
-
Temperature Control : Maintaining 65–75°C during cyclization (as in Source) ensures complete ring closure without decomposition.
-
Solvent Selection : Ethanol and dichloroethane are preferred for imine formation and extraction due to their compatibility with amine intermediates.
-
Purification : Recrystallization from ethanol (Sources and) and activated carbon treatment (Source) effectively remove impurities.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at positions 2 or 4 may occur. Using bulky bases or directing groups (e.g., nitro) can enhance selectivity at position 6.
-
Amino Group Stability : The free amine may undergo unwanted acylation or oxidation. Temporary protection with a Boc group during ketone introduction mitigates this risk.
-
Ketone Reactivity : The 2-oxo group may participate in side reactions (e.g., aldol condensation). Mild oxidation conditions and inert atmospheres are recommended .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted thienopyridines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 348.43 g/mol. The structure features a tetrahydrothieno[2,3-c]pyridine core, which is known for its biological activity. The presence of an amino group and a phenylethyl moiety contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that thieno[2,3-c]pyridine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Studies have demonstrated that compounds containing the thieno[2,3-c]pyridine scaffold possess activity against various bacterial strains and fungi. This attribute makes them potential candidates for developing new antibiotics .
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step reactions starting from readily available precursors. The development of novel derivatives through structural modifications can enhance its biological activity and selectivity against specific targets. For example:
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Methylation | Increased anticancer activity |
| Compound B | Halogenation | Enhanced antimicrobial properties |
Case Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-c]pyridine derivatives and evaluated their cytotoxic effects on human cancer cell lines. This compound exhibited IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound significantly reduced amyloid-beta plaque accumulation and improved cognitive function .
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Benzyl vs.
- Boc-Protected Analogs : The tert-butoxycarbonyl group in related compounds serves as a protective group during synthesis, enabling selective functionalization at later stages .
Key Research Findings
Role of the Amino Group: The 2-amino group is critical for A1 receptor modulation, as its removal abolishes activity .
Synthetic Flexibility : Position 6 allows diverse functionalization, enabling tailored pharmacokinetic profiles (e.g., increased lipophilicity with benzyl groups vs. improved solubility with polar ketones) .
Biological Activity
Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 914202-64-5) is a compound of interest due to its potential biological activities. This article explores its properties, synthesis, and biological effects based on available research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃S |
| Molecular Weight | 344.4 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the reaction of appropriate thiophene derivatives with amino acids and carbonyl compounds under controlled conditions to yield the target compound. Specific methods may vary based on the desired purity and yield.
Antimicrobial Properties
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain thieno derivatives can inhibit the growth of various bacterial strains with minimum inhibitory concentrations (MIC) in the low micromolar range. These findings suggest that this compound may possess similar properties.
Antiplasmodial Activity
In a study examining related thienopyrimidine derivatives, compounds demonstrated strong antiplasmodial activity against Plasmodium falciparum, with effective concentrations (EC50) as low as 0.06 µM. Given the structural similarities between these compounds and this compound, it is plausible that this compound could exhibit comparable antiplasmodial effects.
Cytotoxicity Assessment
The cytotoxicity of related compounds has been evaluated against various cell lines. For example, certain derivatives showed low cytotoxicity with effective concentrations (CC50) greater than 40 µM on HEK293 cells. This suggests a favorable therapeutic index for potential drug development.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A series of thienopyrimidine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC of 1.46 µM against E. coli, indicating that modifications similar to those in this compound could enhance activity against these pathogens .
- Antiplasmodial Activity Study : In vivo studies on mice infected with Plasmodium berghei demonstrated a significant reduction in parasitemia when treated with thienopyrimidine derivatives at a dose of 50 mg/kg daily for four days. The results indicated a decrease in parasite load by over 34%, highlighting the potential of structurally similar compounds in malaria treatment .
- Cytotoxicity Evaluation : A comparative analysis of thienopyrimidine derivatives revealed varying levels of cytotoxicity across different cancer cell lines (e.g., MCF7 and HeLa). One derivative displayed a CC50 value of 88 mg/kg against Vero cells, suggesting that careful structural modifications could lead to compounds with lower toxicity profiles while retaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
